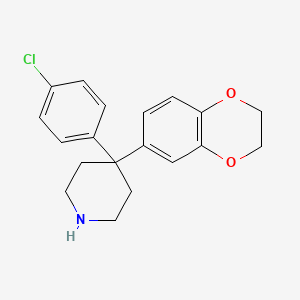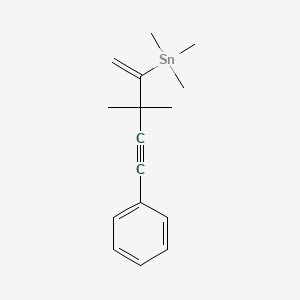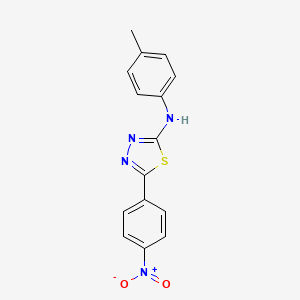
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- is a heterocyclic compound that belongs to the thiadiazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring. The reaction conditions often include:
Reagents: Phenylthiosemicarbazide, methoxy cinnamic acid, phosphorus oxychloride
Solvent: Anhydrous conditions are preferred
Temperature: Elevated temperatures to facilitate cyclization
Time: Several hours to ensure complete reaction
The product is then purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
化学反応の分析
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential antibacterial and antifungal activities.
Biology: Studied for its interaction with biological macromolecules, including DNA binding studies.
Material Science:
Agriculture: Explored for its potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s interaction with DNA suggests it may intercalate between DNA bases, thereby affecting DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar thiadiazole ring structure.
4-Methylphenyl-1,3,4-thiadiazole: A derivative with a methylphenyl group.
4-Nitrophenyl-1,3,4-thiadiazole: A derivative with a nitrophenyl group.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(4-methylphenyl)-5-(4-nitrophenyl)- is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
827580-69-8 |
|---|---|
分子式 |
C15H12N4O2S |
分子量 |
312.3 g/mol |
IUPAC名 |
N-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N4O2S/c1-10-2-6-12(7-3-10)16-15-18-17-14(22-15)11-4-8-13(9-5-11)19(20)21/h2-9H,1H3,(H,16,18) |
InChIキー |
WNTRCXTXPYEOLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


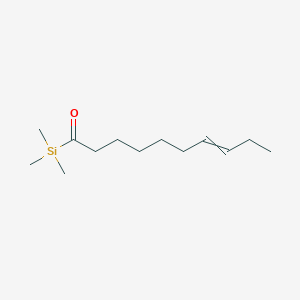
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)
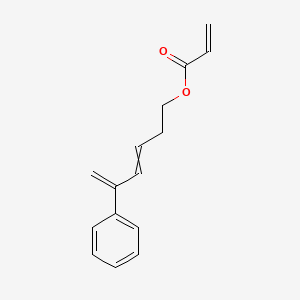

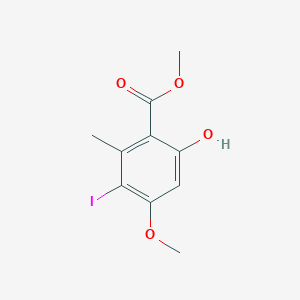
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)

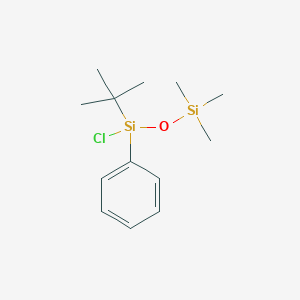
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
